4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is an organic compound that features a benzothiazole moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves the condensation of 4-(1,3-benzothiazol-2-yl)aniline with 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Reduction of Nitro Group: 4-amino-3-chlorophenyl derivative.
Reduction of Imine Bond: Corresponding amine.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, compounds containing benzothiazole and nitrophenyl groups are often investigated for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound may be studied for its potential as a therapeutic agent. Its structural features could be optimized to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE could be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. If it is being investigated as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE: Lacks the chloro group, which may affect its reactivity and biological activity.
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE: Lacks the nitro group, which may influence its electronic properties and reactivity.
Uniqueness
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is unique due to the presence of both the chloro and nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups with the benzothiazole moiety makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12ClN3O2S |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H12ClN3O2S/c21-16-10-5-13(11-18(16)24(25)26)12-22-15-8-6-14(7-9-15)20-23-17-3-1-2-4-19(17)27-20/h1-12H |
InChI Key |
OOHHORXYOMCRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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